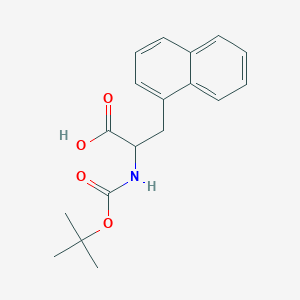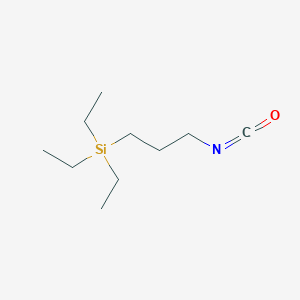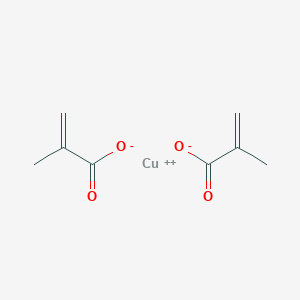![molecular formula C19H30ClNO B008941 N-[(4-chlorophenyl)methyl]dodecanamide CAS No. 102366-71-2](/img/structure/B8941.png)
N-[(4-chlorophenyl)methyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DODECANAMIDE, N-(p-CHLOROBENZYL)- is a chemical compound with the molecular formula C19H30ClNO and a molecular weight of 323.9 g/mol. This compound is characterized by the presence of a dodecanamide backbone with a p-chlorobenzyl group attached to the nitrogen atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DODECANAMIDE, N-(p-CHLOROBENZYL)- typically involves the reaction of dodecanamide with p-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of DODECANAMIDE, N-(p-CHLOROBENZYL)- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
DODECANAMIDE, N-(p-CHLOROBENZYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzyl group can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides, thiols, or ethers.
Scientific Research Applications
DODECANAMIDE, N-(p-CHLOROBENZYL)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of DODECANAMIDE, N-(p-CHLOROBENZYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
DODECANAMIDE, N-(p-CHLOROBENZYL)- can be compared with other similar compounds, such as:
DODECANAMIDE: Lacks the p-chlorobenzyl group, resulting in different chemical and biological properties.
N-(p-CHLOROBENZYL)AMINE: Contains the p-chlorobenzyl group but lacks the dodecanamide backbone, leading to different reactivity and applications.
CHLOROACETAMIDE DERIVATIVES: These compounds have similar structural features but differ in their specific substituents and functional groups, resulting in varied biological activities and industrial uses.
DODECANAMIDE, N-(p-CHLOROBENZYL)- stands out due to its unique combination of the dodecanamide backbone and the p-chlorobenzyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102366-71-2 |
|---|---|
Molecular Formula |
C19H30ClNO |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30ClNO/c1-2-3-4-5-6-7-8-9-10-11-19(22)21-16-17-12-14-18(20)15-13-17/h12-15H,2-11,16H2,1H3,(H,21,22) |
InChI Key |
SJRZOAKHWBAIBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Key on ui other cas no. |
102366-71-2 |
Synonyms |
N-[(4-chlorophenyl)methyl]dodecanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)


![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)


